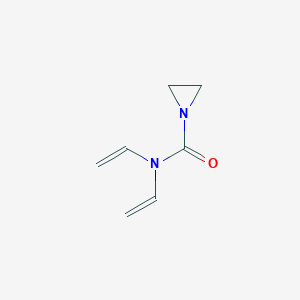![molecular formula C7H17N5O2 B160413 (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid CAS No. 139299-34-6](/img/structure/B160413.png)
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid, also known as L-homoserine hydrazide (L-HSH), is a non-proteinogenic amino acid with a hydrazine functional group. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
L-HSH is a hydrazine compound that can undergo hydrazine oxidation to form hydrazine, which can then react with other compounds to form various products. The mechanism of action of L-HSH is mainly related to its hydrazine functional group, which can react with various compounds to form new substances.
Effets Biochimiques Et Physiologiques
L-HSH has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells. In addition, L-HSH has been reported to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-HSH in lab experiments include its unique chemical properties, its potential applications in various fields, and its availability. However, there are also some limitations to using L-HSH in lab experiments, including its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for the use of L-HSH in scientific research. Some of these include the development of new methods for synthesizing L-HSH, the exploration of its potential applications in drug discovery and development, and the investigation of its potential as a biomarker for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-HSH and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
L-HSH can be synthesized through various methods, including the reaction between hydrazine hydrate and L-serine, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid lactone, and the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid. Among these methods, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid is the most commonly used one.
Applications De Recherche Scientifique
L-HSH has been widely used in scientific research due to its potential applications in various fields. It has been used as a substrate for the determination of hydrazine oxidase activity, as a reagent for the determination of amino acids, and as a precursor for the synthesis of various compounds.
Propriétés
Numéro CAS |
139299-34-6 |
|---|---|
Nom du produit |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
Formule moléculaire |
C7H17N5O2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1 |
Clé InChI |
AEGZIHWQMVJNQE-RXMQYKEDSA-N |
SMILES isomérique |
C(CCN=C(N)NN)C[C@H](C(=O)O)N |
SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
SMILES canonique |
C(CCN=C(N)NN)CC(C(=O)O)N |
Synonymes |
N(G)-amino-L-homoarginine NH2-Homoarg omega-N-aminohomoarginine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)






![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)